molecular formula C12H25ClN2O2 B2552095 tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride CAS No. 2231665-64-6

tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride

Cat. No.: B2552095
CAS No.: 2231665-64-6
M. Wt: 264.79
InChI Key: XPDXPOIMKCDYNY-MKILJRJISA-N
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Description

tert-Butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride is a chemical compound with the molecular formula C12H25ClN2O2. It is a derivative of carbamate, featuring a tert-butyl group and a cyclohexyl ring with an amino substituent. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The process may include the following steps:

    Protection of the amine group: The amine group of the cyclohexylamine is protected using a tert-butyl carbamate group.

    Formation of the carbamate: The protected amine is then reacted with an appropriate reagent to form the carbamate.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on their use as enzyme inhibitors or other pharmacologically active agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be employed in the development of new industrial processes and technologies.

Mechanism of Action

The mechanism of action of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The molecular pathways involved may include enzyme inhibition, signal transduction, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(6-aminohexyl)carbamate
  • tert-Butyl N-(4-iodophenyl)carbamate
  • tert-Butyl N-(2-aminoacetaldehyde)carbamate

Uniqueness

tert-Butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride is unique due to its specific structural features, including the cis-configuration of the cyclohexyl ring and the presence of both tert-butyl and amino groups. These characteristics confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12;/h9H,5-8,13H2,1-4H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDXPOIMKCDYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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